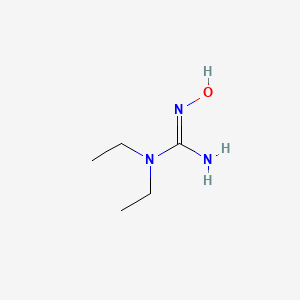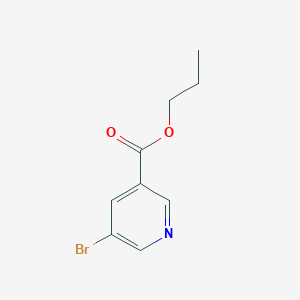
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine (2-tBHPNA) is a novel synthetic compound with a wide range of potential applications in the field of medicinal chemistry. It is a derivative of the naturally occurring compound acetamidine, and has been the subject of extensive research in the past decade. This compound has been studied for its potential applications in drug design, drug delivery, and therapeutic applications.
Scientific Research Applications
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has been studied extensively in the past decade for its potential applications in medicinal chemistry. It has been studied for its potential to act as a drug delivery vehicle, as well as for its potential to be used as a therapeutic agent. It has also been studied for its potential to act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been studied for its potential to act as a drug target, as it has been shown to bind to certain proteins in the body.
Mechanism of Action
The mechanism of action of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is not fully understood at this time. However, studies have suggested that it may act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been found to bind to certain proteins in the body, which may suggest that it can act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including the ability to stimulate the production of certain hormones and neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, as well as the potential to reduce the risk of certain cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The use of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in laboratory experiments. For example, it is not known how it interacts with other compounds in the body, and it is not known how it is metabolized in the body.
Future Directions
There are a number of potential future directions for research on 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine. One potential direction is to investigate its potential as a drug delivery vehicle and therapeutic agent. Additionally, further research could be conducted to investigate its potential to act as a prodrug, and to further understand its mechanism of action. Additionally, further research could be conducted to investigate its potential to act as a drug target, and to further understand its biochemical and physiological effects. Finally, further research could be conducted to investigate its potential to reduce the risk of certain cardiovascular diseases.
Synthesis Methods
The synthesis of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is achieved through a series of steps that involve the use of a variety of chemical reagents. The first step involves the reaction of 3-tert-butyl-phenol and acetamidine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine and water. The second step involves the reaction of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine with a base, such as sodium hydroxide, to produce the desired compound. The third step involves the purification of the compound by recrystallization.
properties
IUPAC Name |
2-(3-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-5-4-6-10(7-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMBEWLERQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)




![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)



